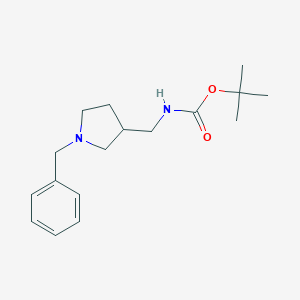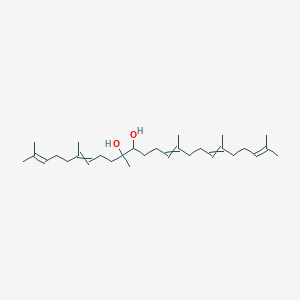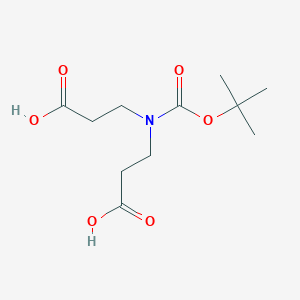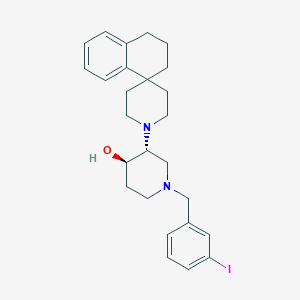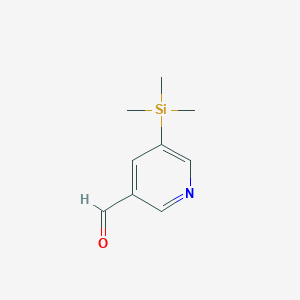
5-Trimethylsilylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trimethylsilylpyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of organic chemistry.
Mechanism Of Action
The mechanism of action of 5-Trimethylsilylpyridine-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a trimethylsilyl group. It can also act as a mild Lewis acid catalyst in certain reactions, promoting the formation of new chemical bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Trimethylsilylpyridine-3-carbaldehyde. However, it has been reported to exhibit low toxicity and is considered to be relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Trimethylsilylpyridine-3-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used as a reagent in a variety of reactions, making it a valuable tool for organic chemists. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It also requires careful handling due to its potential toxicity.
Future Directions
There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for the compound, with the aim of improving yield and reducing the need for hazardous reagents. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, 5-Trimethylsilylpyridine-3-carbaldehyde is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high reactivity and versatility make it a valuable tool for organic chemists, and it has been extensively studied for its potential applications in the field of organic chemistry. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe for use in laboratory experiments. There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde, including the development of new synthetic methods and the investigation of its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde can be achieved through a variety of methods. One of the most commonly used methods is the reaction between 5-bromopyridine-3-carbaldehyde and trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Trimethylsilylpyridine-3-carbaldehyde with a yield of around 70%.
Scientific Research Applications
5-Trimethylsilylpyridine-3-carbaldehyde has been widely used in scientific research for its unique properties and potential applications. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. It has been extensively studied for its potential applications in the field of organic chemistry, including its use as a reagent for the synthesis of pyridine derivatives.
properties
CAS RN |
144056-15-5 |
|---|---|
Product Name |
5-Trimethylsilylpyridine-3-carbaldehyde |
Molecular Formula |
C9H13NOSi |
Molecular Weight |
179.29 g/mol |
IUPAC Name |
5-trimethylsilylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |
InChI Key |
IKLYTGMCVRDIHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
synonyms |
3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
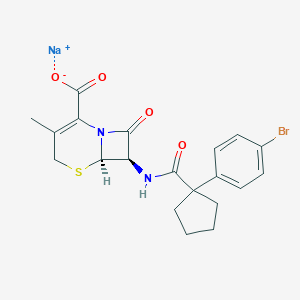
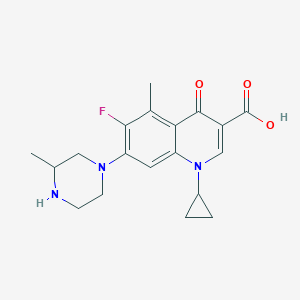
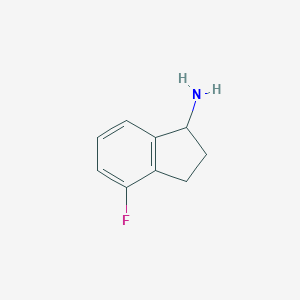
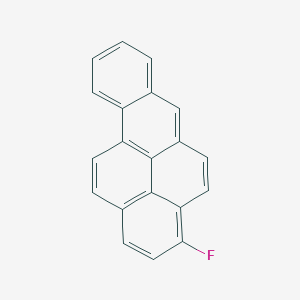
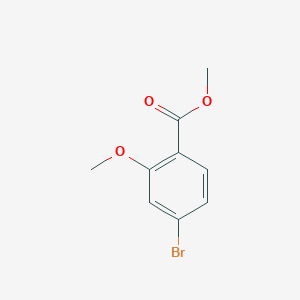
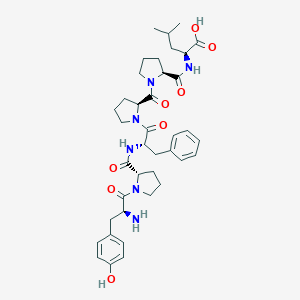

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
